1-Methyl-2-pyrrolidineethanol

Description

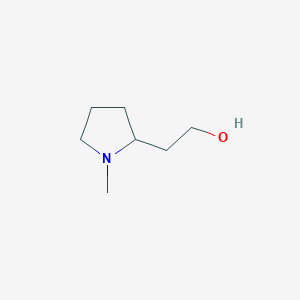

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVMBPXFPFAECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40985827 | |

| Record name | 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67004-64-2 | |

| Record name | 1-Methyl-2-pyrrolidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67004-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-pyrrolidineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067004642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylpyrrolidin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40985827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-2-pyrrolidine)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-2-PYRROLIDINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46PY6SCZ39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1 Methyl 2 Pyrrolidineethanol

Investigation of Established Synthetic Routes

Several methods for the synthesis of 1-Methyl-2-pyrrolidineethanol have been established, each with distinct advantages and outcomes.

Lithium Aluminum Hydride Reduction of Ethyl Ecgoninate

A preferred and efficient method for synthesizing this compound is through the reduction of ethyl ecgoninate using lithium aluminum hydride (LiAlH4). acs.org This powerful reducing agent effectively converts the ester and carboxyl groups of ethyl ecgoninate into primary alcohols. clinisciences.commasterorganicchemistry.com The reaction is typically conducted in a dry, inert atmosphere due to the high reactivity of LiAlH4 with water. clinisciences.com This process has been noted for its high yield, making it a practical choice for larger-scale preparations. acs.org

The general procedure involves the careful addition of lithium aluminum hydride to a solution of ethyl ecgoninate in an appropriate solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The reaction mixture is often refluxed to ensure complete reduction. orgsyn.org Following the reaction, a careful quenching process with water and a basic solution is performed to neutralize excess reagent and precipitate aluminum salts, which can then be filtered off. orgsyn.org

| Reactant | Reagent | Product | Yield | Reference |

| Ethyl Ecgoninate | Lithium Aluminum Hydride | This compound | High | acs.org |

N-Methylation of 2-Pyrrolidineethanol (B102423)

Another established route involves the N-methylation of 2-pyrrolidineethanol. acs.org This method introduces the methyl group onto the nitrogen atom of the pyrrolidine (B122466) ring. While this method is feasible, it has been reported to produce poor yields, making it less practical for large-scale synthesis compared to other routes. acs.org

Reaction of Pyrrolidine with Ethylene (B1197577) Oxide

The synthesis can also be achieved through the reaction of pyrrolidine with ethylene oxide. This reaction forms an intermediate which is then catalytically reduced and subsequently N-methylated to yield this compound. acs.org However, this method has been described as impractical for large-scale production due to low yields. acs.org A variation of this involves the reaction of N-pyrrylmagnesium bromide with ethylene oxide to form 2-pyrroleethanol, which then undergoes catalytic reduction and N-methylation. acs.org

Hydrogenation of 1-Methyl-2-pyrroleethanol

The catalytic hydrogenation of 1-methyl-2-pyrroleethanol presents another viable pathway to this compound. researchgate.netresearchgate.net This method is significant as it avoids the use of harsh reducing agents. The process involves the saturation of the pyrrole (B145914) ring in 1-methyl-2-pyrroleethanol. chemonet.hu

Research into this method has shown that various noble metal catalysts on different supports can be employed. researchgate.netresearchgate.net The best results are often achieved with a carbon-supported rhodium catalyst in a non-acidic medium under mild conditions, such as at room temperature and a pressure of 6 bar. researchgate.netresearchgate.net Ruthenium on carbon has also demonstrated high activity in this hydrogenation. researchgate.netresearchgate.net Furthermore, palladium-mediated hydrogenations have shown increased catalyst activity when appropriate solvents are used, achieving high conversion and selectivity under mild conditions (6 bar, 80°C). researchgate.net

It is noted that 1-methyl-2-pyrroleethanol is sensitive to acids, which can cause side reactions like polymerization, making non-acidic conditions preferable. mdpi.com

| Catalyst | Support | Conditions | Outcome | Reference |

| Rhodium | Carbon | 6 bar, Room Temperature, Non-acidic | High Conversion & Selectivity | researchgate.netresearchgate.net |

| Ruthenium | Carbon | - | High Activity | researchgate.netresearchgate.net |

| Palladium | Carbon | 6 bar, 80°C, Non-acidic | High Conversion & Selectivity | researchgate.net |

Advanced Synthetic Strategies and Optimization

Ongoing research focuses on developing more efficient and selective methods for the synthesis of this compound and its precursors.

Chemo- and Regioselective Synthesis of this compound Precursors

Advanced strategies often involve the chemo- and regioselective synthesis of precursors to control the formation of the desired product with high precision. For instance, a novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine involves the sequential, two-stage reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate using a metal borohydride (B1222165) as the reducing agent. This method is considered safer and more cost-effective than some traditional routes. google.com

Another area of advanced synthesis involves the diastereoselective hydrogenation of chiral pyrrole derivatives. For example, the hydrogenation of N-(1′-methylpyrrole-2′-acetyl)-(S)-proline methyl ester over a rhodium-on-carbon catalyst can yield the corresponding pyrrolidine derivative with high diastereomeric excess. researchgate.net Such methods are crucial for producing specific stereoisomers of the target molecule.

Catalytic Approaches in the Synthesis of this compound

The synthesis of this compound is frequently accomplished through the heterogeneous catalytic hydrogenation of 1-methyl-2-pyrroleethanol. This method is valued for its efficiency and the importance of the resulting product as a pharmaceutical intermediate. nih.govresearchgate.net Extensive research has been conducted to identify the most effective catalysts and reaction conditions for this transformation.

A range of noble metal catalysts supported on various materials have been systematically evaluated. Among these, rhodium on a carbon support has demonstrated superior performance, yielding excellent results under mild conditions, specifically at a pressure of 6 bar and room temperature in a non-acidic medium. nih.govresearchgate.net Ruthenium supported on carbon has also been identified as a highly active catalyst for this hydrogenation process. nih.govresearchgate.net

Palladium catalysts, particularly on a carbon support, are also effective, especially when using specific solvent mixtures. researchgate.netresearchgate.net High conversion and selectivity have been achieved with palladium catalysts under conditions of 6 bar and 80°C in a non-acidic environment. researchgate.netresearchgate.net The choice of catalyst and solvent has been shown to be crucial in optimizing the hydrogenation of pyrrole derivatives. In palladium-catalyzed hydrogenations, the selectivity can be significantly improved by the selection of appropriate solvents. researchgate.net

The following table summarizes the performance of various catalysts in the hydrogenation of 1-methyl-2-pyrroleethanol.

Table 1: Catalyst Performance in the Hydrogenation of 1-Methyl-2-pyrroleethanol

| Catalyst | Support | Pressure (bar) | Temperature | Medium | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Rhodium | Carbon | 6 | Room Temp | Non-acidic | High | nih.govresearchgate.net |

| Ruthenium | Carbon | - | - | Non-acidic | High Activity | nih.govresearchgate.net |

| Palladium | Carbon | 6 | 80°C | Non-acidic | High | researchgate.netresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of pyrrolidine synthesis, which is structurally related to this compound, a notable development is the use of environmentally benign solvents and catalysts.

One study has demonstrated a green synthesis of N-methylpyrrolidine, a related compound, utilizing water as the solvent and potassium carbonate as an inexpensive and environmentally friendly catalyst. vjs.ac.vnresearchgate.net This reaction, conducted at a moderate temperature of 90°C, offers a more sustainable alternative to traditional methods that often employ high temperatures, high pressures, and toxic solvents. vjs.ac.vnresearchgate.net The use of water as a solvent is a key aspect of green chemistry, as it is non-toxic, non-flammable, and readily available.

Furthermore, efforts have been made to replace hazardous solvents like N-methyl-2-pyrrolidone (NMP), which is commonly used in various chemical processes, with greener alternatives. researchgate.net While not directly a synthesis of this compound, a Korean patent describes a safer and more cost-effective method for its preparation that avoids high temperatures and pressures by using metal borohydrides as reducing agents and recyclable organic acids as solvents. google.com This approach aligns with green chemistry principles by reducing energy consumption and utilizing less hazardous and recyclable materials. google.com

Stereoselective Synthesis of Enantiomers, including (S)-1-Methyl-2-pyrrolidineethanol and (R)-1-Methyl-2-pyrrolidineethanol

The stereoselective synthesis of the enantiomers of this compound is of significant interest due to the importance of chiral compounds in pharmaceuticals.

(S)-1-Methyl-2-pyrrolidineethanol

The synthesis of the (S)-enantiomer often utilizes derivatives of the naturally occurring amino acid, L-proline, as a chiral starting material. nbinno.commdpi.com For instance, (S)-(-)-1-Methyl-2-pyrrolidinemethanol can be synthesized through the reduction of L-proline derivatives. nbinno.com This approach leverages the inherent chirality of L-proline to produce the desired enantiomer with high purity. The synthesis of (S,S)-clemastine, an antihistamine, involves the use of a proline-derived chloroethylpyrrolidine, highlighting the utility of these stereoselective routes. researchgate.net Another method involves the use of 2'-OMe-ribonucleoside bicyclic oxazaphospholidines derived from (S)-2-pyrrolidinemethanol to achieve stereoselective synthesis. nih.gov

(R)-1-Methyl-2-pyrrolidineethanol

The synthesis of the (R)-enantiomer can be achieved through various stereoselective methods. One approach involves starting with (R)-prolinol. google.com The first asymmetric synthesis of (R,R)-clemastine was accomplished by coupling (R)-tertiary alcohol with (R)-chloroethylpyrrolidine. researchgate.net The synthesis of the required (R)-chloroethylpyrrolidine started from L-homoserine lactone, involving key steps like racemization-minimized N-allylation and ring-closing metathesis. researchgate.net Additionally, 2'-OMe-ribonucleoside bicyclic oxazaphospholidines derived from (R)-2-pyrrolidinemethanol have been used for the stereoselective synthesis of related compounds. nih.gov

Large-Scale and Industrial Production Considerations for 1-Methyl-2-(2-hydroxyethyl)pyrrolidine

The industrial production of this compound, a key pharmaceutical intermediate, requires efficient, safe, and scalable synthetic methods. lookchem.comnbinno.comgoogle.com A Korean patent outlines a process for the ton-scale production of 1-methyl-2-(2-hydroxyethyl)pyrrolidine. google.com This method starts with N-methyl-2-pyrrolidone (NMP) and proceeds through the formation of a key precursor, methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate. google.comgoogle.com

The industrial process detailed in the patent involves a two-stage reduction. google.com First, the double bond of the precursor is reduced under a palladium on carbon (Pd/C) catalyst. google.com Subsequently, the ester group is reduced using a metal borohydride, such as sodium borohydride (NaBH4), to yield the final product. google.com This method is described as safer and more cost-effective than previous approaches because it can be carried out under atmospheric pressure and utilizes a relatively inexpensive reducing agent. google.com The use of a recyclable organic acid as a solvent further enhances its economic viability on an industrial scale. google.com

Continuous flow processes are also being employed for the production of related compounds like (S)-(-)-1-Methyl-2-pyrrolidinemethanol, which allows for efficient and controlled manufacturing, meeting both research and industrial demands. nbinno.com

Reaction Mechanisms and Kinetics in this compound Formation

Mechanistic Elucidation of Key Reaction Steps

The formation of the pyrrolidine ring, the core structure of this compound, can proceed through several mechanistic pathways.

Catalytic Hydrogenation: The catalytic hydrogenation of a pyrrole ring, such as in 1-methyl-2-pyrroleethanol, on a metal surface is a key step. The reaction proceeds via the cleavage of the H-H bond in hydrogen gas, with each hydrogen atom attaching to the metal catalyst surface. libretexts.orglibretexts.org The alkene (the pyrrole ring) is also adsorbed onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the carbon atoms of the double bonds, ultimately leading to the saturated pyrrolidine ring. libretexts.orglibretexts.org Studies on the hydrogenation of pyrrole over Pt(111) and Rh(111) surfaces have identified a pyrroline (B1223166) intermediate on the surface during the reaction. researchgate.net

Aza-Michael Addition: The aza-Michael addition is another important reaction for forming the pyrrolidine ring. This reaction involves the addition of an amine to an electron-deficient alkene. nih.govrsc.orgresearchgate.net When a primary amine is used with a substrate containing an ester group at the γ-position relative to the double bond, a cascade reaction can occur. nih.gov The initial aza-Michael adduct contains a secondary amine that can then undergo an intramolecular amidation-cyclization to form a stable five-membered N-substituted pyrrolidone ring. nih.gov

Aza-Prins Cyclization: The aza-Prins cyclization is a powerful tool for synthesizing nitrogen-containing heterocycles. rsc.org This reaction involves the intramolecular addition of an alkene to an iminium ion. rsc.org A proposed mechanism for a related synthesis involves the condensation of a sulfonamide with an acid-activated aldehyde to form an iminium ion. rsc.org This is followed by an intramolecular alkene addition to form a pyrrolidine intermediate, which can then undergo further transformations. rsc.org

Kinetic Studies of this compound Formation

Kinetic studies provide valuable insights into the rates and mechanisms of chemical reactions. For the formation of pyrrolidines, kinetic analyses have been performed on related systems.

In the study of the formation of pyrrolidines from chalcones and N-benzylidene benzylamine, the reaction was treated as a pseudo-first-order consecutive reaction involving the formation of an intermediate that subsequently undergoes intramolecular cyclization. aip.orgresearchgate.net The rate constants were found to be dependent on factors such as substituents and steric hindrance. aip.orgresearchgate.net The study of reaction rates at different temperatures allowed for the determination of Arrhenius parameters and the entropy of activation, providing further mechanistic details. aip.orgresearchgate.net

Kinetic studies of the hydrogenation of pyrrole over Pt(111) and Rh(111) single-crystal surfaces have shown that the reaction rate can be significantly enhanced by the pre-adsorption of 1-methylpyrrole. researchgate.net This promotion is attributed to the weakening of the bond between the nitrogen-containing products and the metal surface due to lateral interactions, which in turn lowers the desorption energy of the products. researchgate.net The hydrogenation process of N-ethylcarbazole, a related N-heterocycle, was found to follow pseudo-first-order kinetics. researchgate.net

Influence of Catalysts and Reaction Conditions on Reaction Outcomes

The synthesis of this compound is significantly influenced by the choice of catalysts and the specific reaction conditions employed. Research has demonstrated that variations in catalysts, supports, solvents, temperature, and pressure can dramatically affect reaction rates, conversion, and selectivity.

One prominent synthetic route to this compound is the heterogeneous catalytic hydrogenation of 1-methyl-2-pyrroleethanol. researchgate.net In this process, various noble metal catalysts have been investigated to optimize the saturation of the pyrrole ring. researchgate.net Studies have shown that light platinum group metals, namely rhodium (Rh), ruthenium (Ru), and palladium (Pd), are the most active catalysts for this transformation. mdpi.com

A particularly effective method involves the use of a carbon-supported rhodium (Rh/C) catalyst in a non-acidic medium. researchgate.net This system achieves high efficacy under mild conditions, specifically at room temperature and a pressure of 6 bar. researchgate.net Ruthenium on a carbon support (Ru/C) has also demonstrated high activity in this hydrogenation reaction. researchgate.net

Palladium-based catalysts have also been extensively studied. High conversion and selectivity have been obtained using a carbon-supported palladium (Pd/C) catalyst in non-acidic solvent mixtures under mild conditions (80°C and 6 bar). researchgate.net The choice of solvent is crucial when using palladium catalysts to improve selectivity. researchgate.net For instance, using isopropyl alcohol as the solvent with a palladium catalyst at room temperature has been identified as an optimal condition for the conversion. researchgate.net

Another synthetic approach involves a two-stage reduction process starting from methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate. google.com In this method, the initial step is a hydrogenation reaction under a palladium on carbon (Pd/C) catalyst to reduce the carbon-carbon double bond. google.com This is followed by the reduction of the ester group using a metal borohydride, such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄), to yield this compound. google.com This two-step reduction can also be performed as a single reaction, reducing both the double bond and the ester group simultaneously. lookchem.com

The influence of reaction conditions extends to temperature and pressure. For instance, in the rhodium-catalyzed hydrogenation of 1-methylpyrrole, increasing the temperature has been shown to affect the initial reaction rate and conversion. mdpi.com

The following tables summarize the influence of different catalysts and reaction conditions on the synthesis of this compound and related reactions.

Table 1: Influence of Catalyst on Hydrogenation of 1-Methyl-2-pyrroleethanol

| Catalyst | Support | Medium | Pressure (bar) | Temperature | Outcome | Reference |

| Rhodium | Carbon | Non-acidic | 6 | Room Temp. | Best results, high activity | researchgate.net |

| Ruthenium | Carbon | Non-acidic | - | - | High activity | researchgate.net |

| Palladium | Carbon | Non-acidic | 6 | 80°C | High conversion and selectivity | researchgate.net |

| Palladium | - | Isopropyl Alcohol | - | Room Temp. | Optimum conditions for conversion | researchgate.net |

Table 2: Two-Stage Synthesis of this compound

| Starting Material | Reaction Step | Catalyst/Reagent | Outcome | Reference |

| Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | 1. Hydrogenation | Palladium on Carbon (Pd/C) | Reduction of C=C double bond | google.com |

| 2. Reduction | Metal Borohydride (e.g., NaBH₄, LiBH₄) | Reduction of ester group to alcohol | google.com |

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 2 Pyrrolidineethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for determining the precise structure of 1-Methyl-2-pyrrolidineethanol by mapping the chemical environments of its hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The protons on the pyrrolidine (B122466) ring and the ethanol (B145695) substituent give rise to characteristic signals. The N-methyl group typically appears as a sharp singlet, while the protons on the chiral center and the ethanol chain exhibit more complex splitting patterns due to spin-spin coupling. nih.gov

The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. For instance, the protons of the CH₂-OH group are deshielded by the oxygen atom and thus resonate at a lower field compared to the ring protons.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~2.3 | Singlet |

| Ring CH₂ | ~1.6 - 2.2 | Multiplet |

| Ring CH | ~2.4 | Multiplet |

| CH₂-CH₂-OH | ~1.5 - 1.9 | Multiplet |

| CH₂-OH | ~3.6 - 3.8 | Multiplet |

| OH | Variable | Broad Singlet |

Note: Exact chemical shifts and multiplicities can vary depending on the solvent and instrument frequency. Data is compiled from typical values for similar structures.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. nih.gov The chemical shifts in the ¹³C spectrum are indicative of the carbon's hybridization and its electronic environment. The carbon atom attached to the hydroxyl group (C-OH) and the carbons adjacent to the nitrogen atom in the pyrrolidine ring are significantly deshielded and appear at lower fields.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| N-CH₃ | ~40-42 |

| Ring CH₂ (C3, C4) | ~22-30 |

| Ring CH₂ (C5) | ~57-59 |

| CH₂-CH₂-OH | ~35-37 |

| Ring CH (C2) | ~66-68 |

| CH₂-OH | ~60-62 |

Note: Values are approximate and based on spectral database information. nih.gov

For unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the molecular structure, advanced 2D NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) help establish proton-proton coupling networks within the pyrrolidine ring and the ethanol side chain.

Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, allowing for definitive assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds), which is crucial for confirming the connection of the ethanol side chain to the C2 position of the pyrrolidine ring and the methyl group to the nitrogen atom.

Furthermore, the Nuclear Overhauser Effect (NOE) is a powerful technique for determining the stereochemistry of pyrrolidine derivatives. researchgate.net By observing spatial proximities between protons, NOE experiments can establish the relative configuration at the chiral C2 center. researchgate.net

Infrared (IR) and Raman Spectroscopy Investigations

Vibrational spectroscopy, including both IR and Raman techniques, provides critical information about the functional groups present in this compound.

The vibrational spectrum of this compound is characterized by modes corresponding to its constituent parts: the pyrrolidine ring, the N-methyl group, and the hydroxyethyl (B10761427) side chain. nih.gov A prominent feature in the IR spectrum is a broad absorption band in the high-frequency region (typically 3200-3600 cm⁻¹), which is characteristic of the O-H stretching vibration of the alcohol group. The broadness of this peak indicates the presence of intermolecular hydrogen bonding. ijraset.comnih.gov

The C-H stretching vibrations from the methyl and methylene (B1212753) groups are observed in the 2800-3000 cm⁻¹ region. Fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-H bending, C-N stretching, C-O stretching, and various ring deformation modes. nih.govresearchgate.net Raman spectroscopy provides complementary information, particularly for the more symmetric and less polar bonds, aiding in a complete vibrational assignment. nih.govnih.gov

Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups in the this compound structure. The spectrum can be analyzed by identifying characteristic absorption bands. nih.gov

Table 3: Key IR Absorption Bands for Functional Group Identification in this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 2850-2960 | C-H Stretch | Alkanes (CH₂, CH₃) |

| 1450-1475 | C-H Bend | Alkanes (CH₂, CH₃) |

| 1050-1150 | C-O Stretch | Primary Alcohol |

| 1100-1250 | C-N Stretch | Tertiary Amine |

Source: Compiled from general IR correlation charts and spectral data for similar compounds. nih.govijraset.com

Mass Spectrometry (MS) Characterization

Mass spectrometry is a cornerstone technique for elucidating the molecular weight and structural features of this compound.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, which allows for the unambiguous determination of its elemental formula. For this compound (C₇H₁₅NO), the monoisotopic mass has been calculated to be 129.115364102 Da. nih.govuni.lu This precise measurement is critical for distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Further characterization can be achieved through techniques like ion mobility spectrometry coupled with mass spectrometry, which provides a collision cross-section (CCS) value. The CCS is an important physicochemical property related to the ion's size and shape in the gas phase. Predicted CCS values for various adducts of this compound offer additional data for its identification. uni.lu

Table 1: HRMS Data and Predicted Collision Cross Section (CCS) for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 130.12265 | 129.1 |

| [M+Na]⁺ | 152.10459 | 135.6 |

| [M-H]⁻ | 128.10809 | 129.5 |

| [M+K]⁺ | 168.07853 | 134.5 |

| [M+H-H₂O]⁺ | 112.11263 | 123.4 |

Fragmentation Patterns and Structural Confirmation of this compound

Electron ionization mass spectrometry (EI-MS), often coupled with gas chromatography (GC-MS), is used to generate characteristic fragmentation patterns that serve as a molecular fingerprint, confirming the compound's structure. The mass spectrum of this compound is dominated by a base peak at a mass-to-charge ratio (m/z) of 84. nih.gov

This prominent fragment is attributed to the cleavage of the C-C bond between the pyrrolidine ring and the ethanol side chain (alpha-cleavage), resulting in the formation of a stable N-methyl-2-methylenepyrrolidinium cation. This fragmentation is a hallmark of N-substituted 2-alkylpyrrolidines. Other significant peaks in the spectrum provide further structural corroboration. nih.gov

Table 2: Key Mass Fragments of this compound from GC-MS Analysis nih.gov

| m/z | Proposed Fragment Structure/Identity |

| 129 | Molecular Ion [M]⁺ |

| 84 | Base Peak; [M-CH₂CH₂OH]⁺ (N-methyl-2-methylenepyrrolidinium) |

| 42 | Further fragmentation product |

Chromatographic and Purity Assessment Techniques

Chromatographic methods are indispensable for separating this compound from impurities and for resolving its enantiomers.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound. The choice of method depends on the volatility and thermal stability of the compound and its potential impurities.

GC, often with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), is well-suited for analyzing volatile compounds like pyrrolidine derivatives. keikaventures.com Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. HPLC is also widely used for purity analysis of related compounds like N-methyl-2-pyrrolidone (NMP), often employing reversed-phase columns with UV detection. honeywell.comthermofisher.comthermofisher.com These established methods for similar molecules can be readily adapted to develop robust purity assays for this compound. keikaventures.comthermofisher.com

As this compound possesses a stereocenter at the 2-position of the pyrrolidine ring, it exists as a pair of enantiomers: (R)-1-Methyl-2-pyrrolidineethanol and (S)-1-Methyl-2-pyrrolidineethanol. nih.govnih.gov Distinguishing and quantifying these enantiomers is crucial, as they can have different biological activities and applications.

Chiral chromatography, particularly chiral HPLC, is the definitive method for determining enantiomeric purity or enantiomeric excess (ee). This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. For instance, the enantiomeric purity of closely related compounds like (S)-α,α-diphenyl-2-pyrrolidinemethanol has been successfully determined using chiral HPLC with a Diacel Chiralcel column, demonstrating the applicability of this method for the enantiomeric resolution of pyrrolidine-based chiral auxiliaries. google.comorgsyn.org

Crystallographic and Conformational Analysis

While specific X-ray crystallographic data for this compound is not widely published, the study of its three-dimensional structure and conformational dynamics is highly relevant. The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between different "puckered" conformations, typically described as envelope or twist forms.

The specific conformation can be influenced by the nature and orientation of its substituents. The conformational equilibria of related heterocyclic systems have been successfully investigated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical DFT calculations. researchgate.net These methods can elucidate the preferred conformations and the energy barriers between them, providing critical insight into the molecule's steric and electronic properties. Such analyses would be applicable to this compound to understand the spatial relationship between the N-methyl group and the 2-hydroxyethyl side chain.

X-ray Diffraction Studies of this compound and its Salts

A study on a structurally similar compound, (S)-(+)-1-[N-(5-chloro-2-thiazolmethyl)pyrrolidin-2-yl]-1,1-diphenylmethanol, which shares the core N-substituted pyrrolidine methanol (B129727) framework, has been conducted. researchgate.net The crystallographic data from this derivative provides a representative example of the type of detailed structural information that can be obtained through such studies.

The crystal structure of this derivative was determined by single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system with the space group P2(1). researchgate.net The unit cell parameters were determined to be a = 0.8737(14) nm, b = 0.9098(14) nm, and c = 1.2180(17) nm, with angles of α = 90.00°, β = 92.55(3)°, and γ = 90.00°. researchgate.net This detailed structural information allows for a precise understanding of the molecule's conformation in the solid state.

Representative Crystallographic Data for a 1-Methyl-2-pyrrolidinyl Methanol Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (nm) | 0.8737(14) |

| b (nm) | 0.9098(14) |

| c (nm) | 1.2180(17) |

| α (°) | 90.00 |

| β (°) | 92.55(3) |

| γ (°) | 90.00 |

| Volume (nm³) | 0.9671(3) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.3217 |

Data derived from a study on (S)-(+)-1-[N-(5-chloro-2-thiazolmethyl)pyrrolidin-2-yl]-1,1-diphenylmethanol. researchgate.net

Conformational Analysis and Stereochemistry of this compound

The five-membered pyrrolidine ring of this compound is not planar and exists in a dynamic equilibrium between different puckered conformations. The primary conformations adopted by the pyrrolidine ring are the "envelope" (or "flap") and "twist" (or "half-chair") forms. The specific conformation that is preferred is influenced by the nature and position of substituents on the ring, as they seek to minimize steric strain and other unfavorable interactions.

In the case of this compound, the substituents at the 1 and 2 positions (the methyl and ethanol groups, respectively) play a significant role in determining the conformational landscape of the molecule. The stereochemistry at the chiral center (C2) further dictates the spatial arrangement of these substituents.

Computational studies and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these conformational equilibria. While a detailed conformational analysis specifically for this compound is not extensively documented, studies on similar N-substituted pyrrolidines provide a solid framework for understanding its behavior. For instance, in N-methylpyrrolidine, the ring undergoes pseudorotation between various envelope and twist conformations. acs.org

The relative energies of these conformers are influenced by factors such as steric hindrance between the substituents and the potential for intramolecular hydrogen bonding between the hydroxyl group of the ethanol side chain and the nitrogen atom of the pyrrolidine ring. The solvent environment can also play a crucial role in stabilizing or destabilizing certain conformations.

Expected Conformational Parameters for the Pyrrolidine Ring

| Conformation | Description | Key Dihedral Angles |

|---|---|---|

| Envelope (Cs symmetry) | One atom is out of the plane formed by the other four. | One dihedral angle is close to 0°, while others are larger. |

Theoretical and Computational Studies on 1 Methyl 2 Pyrrolidineethanol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. Methods such as Density Functional Theory (DFT) are commonly used to provide a balance between computational cost and accuracy for organic molecules.

The electronic structure of 1-Methyl-2-pyrrolidineethanol is characterized by a five-membered pyrrolidine (B122466) ring with a methyl group attached to the nitrogen atom and an ethanol (B145695) substituent at the 2-position. The nitrogen and oxygen atoms are the most electronegative centers, leading to a polar molecule. The key features include:

Hybridization: The nitrogen atom and the carbon atoms within the pyrrolidine ring and the ethanol side chain are predominantly sp³ hybridized, resulting in a tetrahedral geometry around these atoms.

Bonding: The molecule consists of a framework of covalent C-C, C-H, C-N, and C-O single bonds. The lone pair of electrons on the nitrogen atom and the two lone pairs on the oxygen atom are crucial to its chemical properties, including its basicity and ability to form hydrogen bonds.

Charge Distribution: The electronegative oxygen and nitrogen atoms draw electron density away from the adjacent carbon and hydrogen atoms, creating partial negative charges (δ-) on O and N and partial positive charges (δ+) on the surrounding atoms. This charge separation is fundamental to its intermolecular interactions and reactivity.

A variety of molecular descriptors and properties can be computed to quantify its electronic and physical characteristics.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 129.20 g/mol | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 129.115364102 Da | nih.gov |

| XLogP3 | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Polar Surface Area | 23.5 Ų | nih.gov |

Quantum chemical calculations are instrumental in studying the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. wwnorton.com A lower activation energy corresponds to a faster reaction. Transition state analysis reveals the specific geometry of the molecular arrangement at the peak of the energy barrier. wwnorton.com

For this compound, such analyses could be applied to understand its synthesis or degradation. For example, in a synthetic route involving the reduction of an ester to form the ethanol group, calculations could compare different reducing agents and conditions by modeling the respective transition states and reaction energetics. google.com This allows for the prediction of reaction outcomes and the optimization of synthetic procedures. google.com The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process where these computational analyses are frequently applied to understand stereochemistry and reaction kinetics. wwnorton.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic behavior of molecules, such as conformational changes and intermolecular interactions.

The pyrrolidine ring in this compound is not planar and can adopt several puckered conformations. These different spatial arrangements are known as conformers. Similar to other saturated heterocycles like N-methyl piperidine, the ring can undergo dynamic interconversions between various forms, such as twist and envelope (or boat) conformations. rsc.org

MD simulations can track these conformational changes on a picosecond to nanosecond timescale. rsc.org These studies can determine the relative populations of different conformers, the energy barriers separating them, and the rates of interconversion. The orientation of the ethanol and methyl substituents (which can be in pseudo-axial or pseudo-equatorial positions) significantly influences the stability of these conformers.

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. MD simulations are ideal for studying these complex environments.

Hydrogen Bonding: The most significant intermolecular interaction for this compound is hydrogen bonding. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. In a protic solvent like water, it can both donate and accept hydrogen bonds with solvent molecules.

Specific Interactions: Computational studies on related molecules have identified the presence of weaker, yet structurally important, C-H···O intermolecular interactions that can influence the crystal packing of molecules. researchgate.net

Simulations in different solvents (e.g., water, methanol (B129727), or a nonpolar solvent) can reveal how the solvent environment affects the molecule's conformation and its interaction patterns, providing insights into its solubility and bulk properties.

Spectroscopic Prediction and Validation

Computational methods can predict various spectroscopic properties of molecules. These predictions are a crucial complement to experimental spectroscopy, aiding in the interpretation of complex spectra and the structural elucidation of unknown compounds.

Predicted spectra (e.g., NMR, IR, UV-Vis) can be calculated using quantum chemical methods. For instance, IR frequencies are determined by calculating the vibrational modes of the molecule, while NMR chemical shifts are calculated based on the magnetic shielding around each nucleus.

A more advanced application is the prediction of a molecule's properties in mass spectrometry. Predicted Collision Cross Section (CCS) values, which relate to the shape and size of an ion in the gas phase, can be calculated. uni.lu These values are particularly useful in ion mobility-mass spectrometry for identifying compounds in complex mixtures. The predicted CCS values for various adducts of this compound have been calculated using computational tools. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 130.12265 | 129.1 |

| [M+Na]⁺ | 152.10459 | 135.6 |

| [M-H]⁻ | 128.10809 | 129.5 |

| [M+K]⁺ | 168.07853 | 134.5 |

| [M+H-H₂O]⁺ | 112.11263 | 123.4 |

Data sourced from PubChemLite. uni.lu The values are calculated using CCSbase.

These theoretical predictions are validated by comparing them against experimentally measured spectra and properties, ensuring the accuracy of the computational models and providing a more robust understanding of the molecule's characteristics.

Computational Prediction of NMR and IR Spectra for this compound

The in silico prediction of spectroscopic data is a cornerstone of modern chemical analysis, providing a means to corroborate experimental findings and to understand the electronic and vibrational properties of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the NMR and IR spectra of organic molecules with a good balance of accuracy and computational cost. rsc.orgnih.gov

Predicting NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically involve a multi-step computational protocol. First, the 3D geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). acs.org This process finds the lowest energy conformation of the molecule. Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated using a more robust basis set (e.g., cc-pVTZ) to enhance the accuracy of the chemical shift prediction. acs.org The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. acs.org

Predicting IR Spectra: The computational prediction of the IR spectrum of this compound also relies on DFT calculations. After the geometry of the molecule is optimized, a frequency calculation is performed at the same level of theory. researchgate.net This calculation determines the vibrational frequencies of the molecule, which correspond to the absorption bands in the IR spectrum. The intensities of these bands are also calculated, providing a complete theoretical spectrum. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. acs.orgresearchgate.net

Comparison of Computational and Experimental Spectroscopic Data

A crucial step in computational spectroscopy is the comparison of predicted spectra with experimentally obtained data. This comparison serves to validate the computational model and can aid in the assignment of experimental signals to specific atoms or vibrational modes within the molecule. numberanalytics.com

For this compound, experimental ¹H and ¹³C NMR and IR spectra are available in public databases. A comparison with computationally predicted spectra would involve a detailed analysis of key spectral features.

NMR Data Comparison: The predicted ¹H and ¹³C chemical shifts would be tabulated against the experimental values. The accuracy of the prediction is often assessed by calculating the mean absolute error (MAE) or the root mean square deviation (RMSD) between the calculated and experimental shifts. nih.gov For this compound, key comparisons would include the chemical shifts of the N-methyl protons, the protons and carbons of the pyrrolidine ring, and the protons and carbons of the ethanol side chain. Discrepancies between the predicted and experimental values can often be attributed to solvent effects or conformational averaging, which may not be fully captured in the computational model.

IR Data Comparison: The comparison of the theoretical and experimental IR spectra of this compound would focus on the characteristic vibrational frequencies. The broad O-H stretching band, typically observed between 3200 and 3600 cm⁻¹, is a key feature in the experimental spectrum of alcohols and would be compared with the predicted frequency. dummies.comlibretexts.org Other important vibrations include the C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹), the C-N stretching of the tertiary amine (typically in the 1250–1020 cm⁻¹ region for aliphatic amines), and the C-O stretching of the alcohol. orgchemboulder.com A quantitative comparison can be performed using metrics like the Pearson correlation coefficient after applying necessary scaling and baseline corrections to the theoretical spectrum. acs.orgresearchgate.net

Below are interactive tables that would allow for a direct comparison between hypothetical computational data and available experimental data for this compound.

Table 1: Comparison of Hypothetical Calculated and Experimental ¹³C NMR Chemical Shifts for this compound

| Atom | Hypothetical Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |

| C (N-CH₃) | 41.5 | 42.1 | -0.6 |

| C2 (Pyrrolidine) | 65.2 | 65.8 | -0.6 |

| C3 (Pyrrolidine) | 28.9 | 29.5 | -0.6 |

| C4 (Pyrrolidine) | 21.7 | 22.3 | -0.6 |

| C5 (Pyrrolidine) | 56.8 | 57.4 | -0.6 |

| C (CH₂OH) | 60.1 | 60.7 | -0.6 |

| C (CH₂-Ring) | 38.4 | 39.0 | -0.6 |

Note: Hypothetical calculated values are for illustrative purposes.

Table 2: Comparison of Hypothetical Calculated and Experimental IR Absorption Frequencies for this compound

| Vibrational Mode | Hypothetical Calculated ν (cm⁻¹) | Experimental ν (cm⁻¹) | Assignment |

| O-H stretch | 3400 (broad) | ~3350 (broad) | Alcohol |

| C-H stretch | 2950-2850 | ~2960-2850 | Alkyl groups |

| C-N stretch | 1150 | ~1140 | Tertiary amine |

| C-O stretch | 1050 | ~1045 | Primary alcohol |

Note: Hypothetical calculated values are for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

The general workflow for a QSAR study on derivatives of this compound would involve several key steps:

Data Set Selection: A dataset of pyrrolidine derivatives with experimentally measured biological activity (e.g., inhibitory activity against a specific enzyme) would be compiled. nih.gov This dataset would be divided into a training set, used to build the QSAR model, and a test set, used to validate the model's predictive power. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric (e.g., from CoMFA - Comparative Molecular Field Analysis) and electrostatic fields, molecular shape indices. nih.govscispace.com

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity. tandfonline.com

Model Validation: The predictive ability of the developed QSAR model is rigorously tested using the compounds in the test set. Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the predictive R² (pred_R²) are used to assess the model's robustness and predictive power. nih.gov

Studies on other pyrrolidine derivatives have successfully developed QSAR models to predict their activity as inhibitors of various enzymes, such as dipeptidyl peptidase IV (DPP-IV) and α-mannosidase. tandfonline.comnih.gov These studies have highlighted the importance of steric, electrostatic, and hydrophobic properties in determining the biological activity of pyrrolidine-based compounds. For instance, the presence of bulky groups or specific electrostatic potentials in certain regions of the molecule can significantly enhance or diminish its inhibitory potency. scispace.com A QSAR study on this compound derivatives would similarly aim to identify the key structural features that govern their activity, thereby guiding the design of new, more potent analogues.

Chemical Reactivity and Derivatization of 1 Methyl 2 Pyrrolidineethanol

Oxidation Reactions of the Hydroxyl Group in 1-Methyl-2-pyrrolidineethanol

The primary alcohol functional group in this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Strong oxidizing agents, such as chromic acid (H₂CrO₄), which can be prepared in situ from potassium dichromate (K₂Cr₂O₇) and aqueous sulfuric acid (H₂SO₄), are capable of oxidizing primary alcohols to carboxylic acids. stackexchange.com The reaction initially forms an aldehyde, which, in the presence of water, is hydrated to a geminal diol. This intermediate is then further oxidized to the final carboxylic acid product. stackexchange.com Applying this to this compound, the expected product would be (1-methylpyrrolidin-2-yl)acetic acid.

More specific and controlled oxidation has been demonstrated using catalytic systems. For instance, the oxidation of this compound using a system composed of manganese(III)-5,10,15,20-tetrakis(pentafluorophenyl)porphyrin chloride, 1H-imidazole, and dihydrogen peroxide in a methanol (B129727) and dichloromethane (B109758) solvent mixture yields the corresponding ethyl ester, (+-)-<1-methyl-pyrrolidin-2-yl>-acetic acid ethyl ester. lookchem.com This reaction highlights a method for direct conversion to an ester derivative. The oxidation of the hydroxymethyl group is a key reaction for creating derivatives with different biological or chemical properties. smolecule.com

Table 1: Examples of Oxidation Reactions

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 2-Methylpropan-1-ol (analogous primary alcohol) | K₂Cr₂O₇, H₂SO₄(aq) | 2-Methylpropanoic acid | stackexchange.com |

| This compound | Mn(III)Cl(TPFPP), 1H-imidazole, H₂O₂ | (+-)-<1-Methyl-pyrrolidin-2-yl>-acetic acid ethyl ester | lookchem.com |

| [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol (derivative) | General Oxidation | Corresponding carboxylic acid or aldehyde | smolecule.com |

Reduction Reactions of this compound Derivatives

While this compound itself contains a fully reduced pyrrolidine (B122466) ring and an alcohol, its derivatives, particularly those with carbonyl or ester functionalities, can undergo reduction. Metal hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly employed for these transformations. libretexts.org LiAlH₄ is a very strong reducing agent, while NaBH₄ is milder and more selective. libretexts.org

A key industrial synthesis of this compound involves the reduction of an ester derivative. Specifically, methyl 2-(1-methylpyrrolidin-2-yl)acetate is reduced using metal borohydrides such as NaBH₄ or LiBH₄ in an alcohol solvent to yield this compound. google.com This two-step process, which starts from methyl (2E/Z)-2-(1-methylpyrrolidin-2-yldene)acetate, first reduces the double bond via catalytic hydrogenation and then reduces the ester group to the primary alcohol. google.com

Furthermore, the related compound N-methyl-2-pyrrolidinone (NMP), which contains a lactam (a cyclic amide), can be reduced to 1-methylpyrrolidine (B122478) using borohydride reagents. chemicalbook.com This demonstrates the feasibility of reducing the carbonyl group within the pyrrolidinone ring system to a methylene (B1212753) group, forming the corresponding amine.

Table 2: Examples of Reduction Reactions of Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Methyl 2-(1-methylpyrrolidin-2-yl)acetate | NaBH₄ or LiBH₄ in alcohol | 1-Methyl-2-(2-hydroxyethyl)pyrrolidine | google.com |

| N-Methyl-2-pyrrolidinone (NMP) | Borohydride | 1-Methylpyrrolidine | chemicalbook.com |

| Aldehydes/Ketones (general) | LiAlH₄ or NaBH₄, then H₂O | Primary/Secondary Alcohols | libretexts.org |

Nucleophilic Substitution Reactions Involving the Pyrrolidine Nitrogen

The nitrogen atom of the pyrrolidine ring in this compound is a tertiary amine and possesses a lone pair of electrons, making it nucleophilic. ksu.edu.sa This allows it to react with various electrophiles in nucleophilic substitution reactions.

A notable example involves the transformation of the alcohol group into a better leaving group, such as a chloride, to facilitate substitution. The resulting 2-(2-chloroethyl)-1-methylpyrrolidine (B1585370) can then react with other nucleophiles. For instance, it is condensed with 4-chloro-α-methylbenzhydryl alcohol in the synthesis of clemastine. researchgate.net In a different context, the chloride derivative of this compound was shown to react with phenothiazine (B1677639) to produce 10-[2-(1-methyl-2-pyrrolidinyl)ethyl]phenothiazine, a compound tested for antihistaminic properties. researchgate.net In this reaction, the phenothiazine nitrogen acts as the nucleophile, displacing the chloride from the side chain originating from this compound.

The nucleophilicity of the pyrrolidine nitrogen itself is central to many reactions. The amine group can act as a nucleophile and participate in substitution reactions with various electrophiles, such as alkyl halides. smolecule.comepo.org

Formation of Advanced Intermediates and Chiral Auxiliaries

This compound is a significant building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. lookchem.commdpi.comresearchgate.net Its chiral variants are especially valuable as chiral auxiliaries in asymmetric synthesis, a process that selectively produces one enantiomer of a chiral product. nih.govscispace.com

A prominent application is in the synthesis of the H1 receptor antagonist (R,R)-clemastine. researchgate.net The synthesis involves the O-alkylation coupling of (R)-2-(2-chloroethyl)-1-methylpyrrolidine with a chiral tertiary alcohol. researchgate.net The (R)-chloroethylpyrrolidine intermediate is derived from the chiral (R)-1-Methyl-2-pyrrolidineethanol, showcasing its role as a crucial chiral precursor to a pharmacologically active molecule. researchgate.netmdpi.com

The use of pyrrolidine-based chiral auxiliaries is a well-established strategy in asymmetric synthesis. For example, amides derived from prolinol ((S)-2-Pyrrolidinemethanol), a closely related structure, form enolates that undergo highly diastereoselective alkylations. harvard.edu This principle underscores the potential of chiral this compound and its derivatives to control stereochemistry in the formation of new carbon-carbon bonds, making them powerful tools for constructing enantiomerically pure compounds. harvard.edubohrium.com

Synthesis of Ligands and Complexing Agents for Catalysis

The structural features of this compound, namely the presence of a nucleophilic nitrogen and an oxygen donor atom in a chiral framework, make it an excellent candidate for the synthesis of ligands for metal-catalyzed reactions. Chiral ligands are essential for asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product.

Derivatives of pyrrolidine are widely used as organocatalysts and as ligands for transition metals. rsc.orgambeed.com For example, a chiral ligand, [(S)-1-(((S)-1-methylpyrrolidin-2-yl)methyl)pyrrolidin-2-yl]diphenylmethanol, which shares the N-methylpyrrolidinyl-methyl structural motif, has been synthesized from proline and studied using DFT methods. researchgate.net

Chiral β-amino alcohols, the class of compounds to which this compound belongs, are effective ligands in various catalytic reactions. They have been successfully used in nickel-catalyzed conjugate additions of diethylzinc (B1219324) to chalcones, achieving high enantioselectivity. researchgate.net The ability of the nitrogen and oxygen atoms to chelate to a metal center creates a rigid, well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. This makes this compound and its derivatives attractive for developing new catalytic systems.

Applications of 1 Methyl 2 Pyrrolidineethanol in Advanced Materials Science and Catalysis

Role in Polymer Chemistry and Advanced Materials

1-Methyl-2-pyrrolidineethanol and its close chemical relative, N-methyl-2-pyrrolidone (NMP), serve important functions in the polymer industry. While NMP is more commonly referenced as a bulk solvent, this compound is recognized as a valuable intermediate and functional component in various material applications. guidechem.comnbinno.com

N-methyl-2-pyrrolidone (NMP), a related polar aprotic solvent, is widely utilized in polymer science due to its high solvency and thermal stability. It is an effective solvent for a diverse range of polymers, including engineering polymers and coating resins. For instance, NMP is used as a solvent for the synthesis of high-performance polymers like polyphenylene sulfide (B99878) (PPS) and polyimide. chemicalbook.com In the production of polyimide, NMP facilitates the cyclization reaction of polyamide compounds at temperatures below 50°C. chemicalbook.com It is also used to dissolve polymers such as polyvinylidene difluoride (PVDF) and acrylates. itwreagents.comwikipedia.org

This compound itself is identified as an intermediate in the production of polymers and as a functional component in advanced polymer formulations. guidechem.comnbinno.com Furthermore, chiral variants like (R)-1-Methyl-2-pyrrolidinemethanol are being explored in material science for developing new polymers with specific, enhanced properties such as improved flexibility and strength. chemimpex.com

Table 1: Role of N-Methyl-2-pyrrolidone (NMP) as a Polymer Solvent

| Polymer Class | Specific Examples | Application Area | Source(s) |

| Engineering Plastics | Polyphenylene Sulfide (PPS), Polyimide | Aerospace, Electronics, Automotive | chemicalbook.com |

| Fluoropolymers | Polyvinylidene difluoride (PVDF) | Lithium-Ion Batteries, Membranes | wikipedia.org |

| Aramid Fibers | Twaron, Kevlar | Ballistic-rated body armor, Composites | wikipedia.org |

| Coatings | Vinyl Coatings, Polyurethane Dispersions | Paints, Varnishes, Floor Coatings | chemicalbook.com |

The excellent solvency of NMP makes it a key ingredient in the formulation of various surface treatments. It is used in the production of films, adhesives, and coatings derived from polymers like polyimide. chemicalbook.com In the coatings industry, NMP is a component in paint strippers and is used for the surface treatment of textiles, resins, and metal-coated plastics. wikipedia.orgmiltec.com

In the manufacturing of lithium-ion batteries, NMP serves as a critical solvent. nanografi.com Its primary role is in the cathode production process, where it is used to dissolve the polyvinylidene fluoride (B91410) (PVDF) binder. miltec.comsamechemicals.com This binder, mixed with carbon and the active cathode material, forms a slurry that is coated onto the aluminum foil current collector. miltec.comsamechemicals.com

NMP's function as a dispersant is vital; without it, the slurry components would not be evenly distributed, which would negatively impact the battery's performance. samechemicals.com Although NMP is essential during manufacturing, it is not present in the final battery product. samechemicals.com The importance of NMP in this sector is underscored by research into developing efficient technologies for its recovery and reuse from the drying process exhaust, driven by its high cost. researchgate.net

Catalytic Applications of this compound and its Derivatives

The chiral nature of this compound derivatives makes them highly valuable in the field of asymmetric catalysis, where the goal is to synthesize specific enantiomers of a chiral product. These compounds serve as foundational building blocks for creating sophisticated catalysts and ligands.

Chiral derivatives of this compound are crucial building blocks and precursors for ligands used in catalytic asymmetric reactions. nbinno.com For example, (S)-(-)-1-Methyl-2-pyrrolidinemethanol is a high-purity chiral alcohol ideal for asymmetric synthesis, with an optical purity often exceeding 99% enantiomeric excess (ee). nbinno.comnbinno.com

These pyrrolidine-based structures are integral to the development of organocatalysts. Research has shown that chiral hybrid materials incorporating pyrrolidine (B122466) units into a siliceous framework can act as highly effective and recyclable heterogeneous catalysts. csic.esrsc.org These catalysts have demonstrated high stereocontrol in enantioselective reactions, such as the Michael addition of linear aldehydes to β-nitrostyrene derivatives. rsc.org The development of such catalysts is a key area of interest as they combine the benefits of high selectivity with the industrial advantages of easy recovery and reuse. rsc.org

Table 2: Application of Chiral Pyrrolidine Derivatives in Asymmetric Catalysis

| Catalyst/Derivative Type | Reaction Type | Key Findings | Source(s) |

| (S)-(-)-1-Methyl-2-pyrrolidinemethanol | Asymmetric Synthesis | Serves as a key chiral building block and ligand precursor. | nbinno.comnbinno.com |

| Chiral Pyrrolidine-based Hybrid Material (HybPyr) | Enantioselective Michael Addition | Excellent heterogeneous and recyclable catalyst with high stereocontrol. | csic.esrsc.org |

| α,α-Diphenyl-2-pyrrolidine-methanol | Enantioselective Diethylzinc (B1219324) Addition | Used in the catalytic enantioselective addition of diethylzinc to aldehydes. | researchgate.net |

| Proline-derived Amino Alcohols | Direct Asymmetric Aldol Reactions | Catalysts exhibit high enantioselectivities (up to >99% ee). | researchgate.net |

Derivatives of this compound are versatile precursors for designing ligands used in a variety of metal-catalyzed reactions. nbinno.com The structural framework of these amino alcohols is well-suited for chelation with metal centers, creating a chiral environment that can induce high stereoselectivity in chemical transformations. taltech.ee

For instance, chiral β-amino alcohols, which are structurally related to this compound derivatives, have been successfully employed as ligands in nickel-catalyzed conjugate addition reactions. researchgate.net The development of C2-symmetric ligands, which possess a twofold axis of rotational symmetry, is a prominent strategy in asymmetric catalysis, and chiral heteroatom-containing compounds like pyrrolidine derivatives are excellent starting materials for their synthesis. taltech.ee These ligands can effectively transfer their chirality to a newly formed stereogenic center during a reaction, leading to high levels of asymmetric induction. taltech.ee The heterogeneous catalytic hydrogenation of 1-methyl-2-pyrroleethanol using noble metal catalysts, such as rhodium on a carbon support, yields this compound, which is itself a valuable pharmaceutical intermediate. researchgate.net

Influence of Pyrrolidine Ring Conformation on Catalytic Activity

The conformation of the pyrrolidine ring within chiral ligands like this compound and its derivatives is a critical determinant of catalytic activity and stereoselectivity in asymmetric synthesis. The five-membered ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation adopted by the pyrrolidine ring influences the spatial orientation of the substituents, which in turn dictates how the catalyst interacts with the substrates.

In the context of catalysis, the pyrrolidine moiety often provides a rigid scaffold that positions the catalytic groups and steric-directing substituents in a well-defined three-dimensional arrangement. acs.org For instance, in organocatalysis, the nitrogen of the pyrrolidine ring can form an enamine or iminium ion intermediate with a carbonyl compound. acs.org The conformation of the pyrrolidine ring, influenced by the substituent at the C2 position (such as the ethanol (B145695) group in this compound), affects the accessibility of the catalytic site and the facial selectivity of the reaction. acs.org

Research on related chiral pyrrolidine-based catalysts has demonstrated that the substituent on the nitrogen atom and at other positions on the ring can significantly impact the ring's conformation and, consequently, the catalyst's performance. For example, in copper-catalyzed asymmetric direct alkynylation, the pyrrolidine moiety of the prolinol-phosphine ligand has enough flexibility to bend, allowing for crucial hydrogen bonding interactions that dictate enantioselectivity. rsc.org Computational studies on pyrrolidine-derived iminium ions have shown that the size and nature of the substituent at the 2-position of the pyrrolidine ring can be crucial for the stability and reactivity of these catalytic intermediates. acs.org

The stereoelectronic properties of the pyrrolidine ring, governed by its conformation, are thus a key area of investigation for the rational design of more efficient and selective catalysts. Understanding how the ring's pucker and the orientation of its substituents translate to catalytic outcomes allows for the fine-tuning of catalyst structures for specific asymmetric transformations.

Application in Fine Chemical Synthesis as a Building Block

This compound serves as a valuable chiral building block in the synthesis of fine chemicals, particularly in the pharmaceutical and agrochemical industries. ontosight.aichemimpex.com Its bifunctional nature, containing both a tertiary amine and a primary alcohol, along with a chiral center, makes it a versatile intermediate for the construction of more complex molecules. chemimpex.com

The primary application of this compound as a building block lies in its role as a precursor for the synthesis of enantiomerically pure compounds. nbinno.com The chiral pyrrolidine framework is a common structural motif in many biologically active molecules. By starting with a resolved form of this compound, chemists can introduce this chiral core into a target molecule, ensuring the desired stereochemistry in the final product. This is particularly important in the development of pharmaceuticals, where different enantiomers of a drug can have vastly different pharmacological activities and safety profiles. nbinno.com

For instance, derivatives of this compound are used as key intermediates in the synthesis of various pharmaceuticals. lookchem.comchemicalbook.comresearchgate.netresearchgate.netresearchgate.net The hydroxyl group can be easily converted into other functional groups or used as a point of attachment for extending the carbon chain, while the tertiary amine can act as a base or a nucleophile in subsequent synthetic steps. Its structure is foundational in creating derivatives with specific functionalities tailored for various industrial applications. chemimpex.com The stability and compatibility of this compound with different reaction conditions further enhance its utility as a reliable reagent in multi-step synthetic pathways. chemimpex.com

The synthesis of complex organic molecules often involves a series of reactions where chirality must be maintained or introduced with high control. Chiral building blocks like this compound provide a strategic advantage by simplifying the synthetic route and reducing the need for challenging asymmetric transformations at later stages. Its utility spans from being a solvent to a crucial intermediate in the production of polymers, agrochemicals, and pharmaceuticals. guidechem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| CAS Number | 67004-64-2 |

| Appearance | Clear yellow to brownish liquid |

| Boiling Point | 110-112 °C at 14 mm Hg |

| Density | 0.951 g/mL at 25 °C |

| Refractive Index | n20/D 1.4713 |

Note: The data in this table is compiled from various sources. lookchem.comchemicalbook.comnih.gov

Environmental Fate and Ecotoxicological Aspects of 1 Methyl 2 Pyrrolidineethanol

Environmental Distribution and Persistence

Mobility in Soil and Potential for Groundwater Contamination

Information regarding the mobility of 1-Methyl-2-pyrrolidineethanol in soil is scarce. chemicalbook.com A substance's mobility determines its potential to leach from soil into groundwater, a significant pathway for environmental contamination. For the related solvent NMP, its high water solubility and low adsorption coefficient indicate it is mobile in soil, presenting a possible route for groundwater contamination from sources like landfills. mst.dkwho.int Given that this compound also has good solubility in water, it is plausible it could exhibit similar mobility, though specific studies are required for confirmation. guidechem.com

Atmospheric Fate and Degradation Processes

Ecotoxicity to Aquatic and Terrestrial Organisms

Ecotoxicity data is fundamental for assessing the potential harm a chemical may pose to ecosystems. While comprehensive ecotoxicological studies for this compound are limited, some regulatory classifications provide insight into its potential environmental hazards. chemicalbook.com

The most significant piece of available ecotoxicity data is its classification under the German water hazard system. It is assigned a Water Hazard Class (WGK) of 3, which corresponds to "severely hazardous to water". sigmaaldrich.comechemi.com This classification indicates that the substance poses a high risk to aquatic environments, necessitating stringent handling and disposal procedures to prevent its release into waterways.

Furthermore, aggregated notifications to the European Chemicals Agency (ECHA) under the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classify the substance as causing serious eye damage (H318), causing skin irritation (H315), and being harmful if swallowed (H302). nih.gov While these are primarily human health-focused classifications, the underlying properties, particularly severe eye damage, suggest a potential for significant harm to wildlife upon exposure. However, specific toxicity data for aquatic or terrestrial organisms, such as LC50 (lethal concentration for 50% of a test population) values, are not found in the reviewed literature. chemicalbook.com

Interactive Data Table: Ecotoxicity Classification of this compound

| Parameter | Classification | Jurisdiction/System | Source |

| Water Hazard Class | WGK 3 (severely hazardous to water) | Germany | sigmaaldrich.comechemi.com |

| GHS Hazard | Eye Damage 1 (H318) | ECHA C&L Inventory | nih.gov |

| GHS Hazard | Skin Irritation 2 (H315) | ECHA C&L Inventory | nih.gov |

| GHS Hazard | Acute Toxicity 4, Oral (H302) | ECHA C&L Inventory | nih.gov |

Regulatory Frameworks and Environmental Impact Assessment

The regulation of chemicals is handled through a variety of global and regional frameworks designed to manage risks to human health and the environment. The specific regulatory status of this compound is not always explicit, but regulations governing related substances provide a likely context for its management.

Global and Regional Regulations Concerning Pyrrolidine (B122466) Derivatives

Pyrrolidine and its derivatives are subject to several major chemical regulations. The European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, for instance, requires manufacturers and importers to provide comprehensive data on the properties and risks of chemical substances. revistanefrologia.com High-risk substances, such as those classified as carcinogenic, mutagenic, or toxic to reproduction (CMR), or those that are PBT/vPvB, may be placed on the Candidate List of Substances of Very High Concern (SVHC). europa.eu The related compound NMP, for example, is classified as toxic to reproduction and is on the Candidate List. mst.dkeuropa.eu